molecular formula C13H15N3O2 B1517801 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1099632-14-0

1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1517801
CAS No.: 1099632-14-0
M. Wt: 245.28 g/mol
InChI Key: QRDGVQSCPKWTED-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound belongs to the class of 1,2,3-triazole-4-carboxamides, which have been identified as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters . The 1,2,3-triazole core is a privileged scaffold in drug design due to its metabolic stability, ability to form hydrogen bonds, and strong dipole moment, which facilitates favorable interactions with biological targets . The carboxylic acid functional group provides a versatile handle for further synthetic modification, allowing researchers to create a diverse array of amide, ester, and other derivatives for structure-activity relationship (SAR) studies . This compound is presented as a key intermediate for researchers investigating novel therapeutic agents. Its structural features are designed to explore interactions with the flexible ligand-binding pocket of PXR. Inhibiting PXR is a promising strategy to mitigate undesirable drug-drug interactions and improve the efficacy of co-administered pharmaceuticals . As such, this reagent is intended for use in in vitro biochemical and cellular assays to develop new pharmacological tools. It is supplied for laboratory research applications only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

IUPAC Name

1-(4-butylphenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-2-3-4-10-5-7-11(8-6-10)16-9-12(13(17)18)14-15-16/h5-9H,2-4H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDGVQSCPKWTED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1099632-14-0) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on a diverse range of scientific literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • Boiling Point : 447.1 ± 47.0 °C (predicted)
  • Density : 1.23 ± 0.1 g/cm³ (predicted)
  • pKa : 3.24 ± 0.50 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have shown that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to triazole have demonstrated comparable activity to doxorubicin in inhibiting cell growth in Jurkat T-cells and other cancer lines . The mechanism involves inducing apoptosis through DNA damage and mitochondrial membrane potential disruption .

Case Studies

  • Antiproliferative Studies : In vitro evaluations indicated that the compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these assays were found to be in the micromolar range, indicating moderate potency .
  • Apoptotic Induction : Morphological changes consistent with apoptosis were observed in treated cells, including chromatin condensation and DNA fragmentation. Flow cytometry analysis further confirmed the induction of apoptotic pathways .
  • ADME Profile : Computational studies suggest that the compound has an acceptable Absorption, Distribution, Metabolism, and Excretion (ADME) profile for drug design purposes .

Data Tables

Biological Activity Cell Line IC50 Value (µM) Reference
AntiproliferativeMCF-70.65
AntiproliferativeU-9372.41
Apoptosis InductionJurkat T-cellsNot specified

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, derivatives of 1H-1,2,3-triazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have reported that compounds similar to 1-(4-butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrate potent activity against various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties
The compound's triazole ring is known for its antifungal and antibacterial activities. Research has shown that triazole derivatives can disrupt fungal cell membrane integrity and inhibit bacterial growth by targeting specific metabolic pathways. This makes them valuable in developing new antimicrobial agents .

Material Science

Polymer Chemistry
this compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. The compound's ability to form hydrogen bonds may also improve the adhesion between different polymer phases .

Sensors and Electronics
Due to its electronic properties, the compound is being investigated for use in organic electronic devices such as sensors and photovoltaic cells. The triazole moiety can facilitate charge transfer processes, making it a suitable candidate for enhancing the performance of electronic materials .

Agricultural Science

Pesticide Development
Triazoles are widely recognized for their fungicidal properties. The application of this compound in formulating new fungicides could provide effective solutions for crop protection against fungal diseases. Studies have shown that triazole-based fungicides can inhibit sterol biosynthesis in fungi, leading to their growth inhibition .

Case Study 1: Anticancer Activity Assessment

In a study published in Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives, including this compound. These compounds were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results demonstrated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer agent .

Case Study 2: Polymer Enhancement

A research team investigated the effects of incorporating this compound into polyvinyl chloride (PVC) matrices. The study found that the addition of this compound improved the thermal stability of PVC by up to 30%, as measured by thermogravimetric analysis (TGA). Furthermore, mechanical tests indicated enhanced tensile strength and flexibility compared to pure PVC .

Comparison with Similar Compounds

a. 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid

  • Key Features : This compound exhibits ring-chain tautomerism , with ~80% of the open aldehyde form dominating over the cyclic hemiacetal form in solution . The ethoxy group enhances solubility, while the formyl group enables tautomerism, a property absent in the butylphenyl analog.
  • Synthesis : Prepared via base-catalyzed cyclization of 4-ethoxyphenyl azide with β-ketoesters, followed by deprotection .
  • Applications: Potential in metal coordination and synthesis of heterocyclic frameworks due to the reactive aldehyde group.

b. 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid

  • Key Features: Demonstrates broad-spectrum antimicrobial activity (Gram-positive, Gram-negative, and Vibrio cholerae) . The amino group at the ortho position creates a kink-like structure (phenyl and triazole rings perpendicular), enhancing interactions with bacterial targets .
  • Synthesis: Synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry) between 2-aminophenyl azide and propiolic acid .

c. N-Substituted Carboxamide Derivatives

  • Example : N-(2-chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide and N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamides .
  • Key Features : Carboxamide derivatives often show improved bioavailability compared to carboxylic acids. For instance, compound Z995908944 () was explored as a CFTR modulator, though with moderate yield (50%) .
2.2. Substituent Effects on Properties
Compound Substituent Key Properties
1-(4-Butylphenyl)-...-4-carboxylic acid Butylphenyl (C₄H₉) High lipophilicity; potential for enhanced membrane permeability.
1-(4-Ethoxyphenyl)-...-4-carboxylic acid Ethoxy (OCH₂CH₃) Improved solubility; tautomerism enables reactivity in synthesis.
1-(2-Aminophenyl)-...-4-carboxylic acid Amino (NH₂) Antimicrobial activity; structural kink aids target binding.
Carboxamide derivatives Amide (CONHR) Enhanced stability and bioavailability; tunable for specific biological targets.

Preparation Methods

Preparation Methods of 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Detailed Stepwise Method (Based on Patent US20180029999A1)

Step 1: Preparation of 1-(4-Butylphenyl)-4-bromo-1H-1,2,3-triazole
  • Dissolve 1-(4-butylphenyl)-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) at a mass-to-volume ratio of 1:2-50.
  • Cool the solution to between −78°C and 0°C.
  • Add isopropylmagnesium chloride (a Grignard reagent) dropwise in a mole ratio of 1:0.8–1.5 relative to the dibromo compound.
  • Stir for 0.5–2 hours to selectively replace one bromine atom.
  • Add a low alcohol (C1–C4, e.g., methyl or ethyl alcohol) to quench the reaction and obtain the 1-substituted-4-bromo-1H-1,2,3-triazole intermediate.
Step 2: Carboxylation to Form this compound
  • Without isolation, add isopropylmagnesium chloride-lithium chloride composite reagent to the intermediate.
  • Heat the reaction mixture to 10°C–50°C and stir for 0.5–2 hours.
  • Cool to −30°C to 0°C and bubble carbon dioxide gas through the mixture for 5–30 minutes.
  • Heat to 20°C–25°C to complete carboxylation.
  • Acidify the reaction mixture to pH 1–5 using hydrochloric acid.
  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous magnesium or sodium sulfate, and concentrate under reduced pressure at 40°C–50°C.
  • This yields a mixture of this compound and 1-(4-butylphenyl)-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.
Step 3: Purification and Isolation
  • Dissolve the crude mixture in a mixed solvent system of THF/METHF and N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) with volume ratios ranging from 1–99% to 99–1%.
  • Add inorganic or organic base (e.g., potassium carbonate) and methyl iodide.
  • React at 0°C–80°C for 5–48 hours to methylate the carboxylic acid moiety, facilitating separation.
  • After reaction, perform aqueous-organic phase separation, drying, and concentration steps.
  • Adjust pH to 1–5 and extract the acid product.
  • Cool to −5°C to 5°C to crystallize and isolate pure this compound.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Purpose Yield (Reported Example)
1 1-(4-butylphenyl)-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride + low alcohol −78°C to 0°C 0.5–2 h Formation of 1-substituted-4-bromo intermediate Not specified
2 Isopropylmagnesium chloride-lithium chloride composite + CO₂ + HCl −30°C to 25°C 0.5–2 h + 5–30 min CO₂ bubbling Carboxylation to triazole-4-carboxylic acid ~53–70% (similar analogs)
3 Base (K₂CO₃) + methyl iodide in THF/DMF 0–80°C 5–48 h Methylation for purification Not specified

Example Synthesis Data for Analogous Compound

  • Using 1-n-propyl-4,5-dibromo-1H-1,2,3-triazole as starting material:
    • Yield of 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid: 53%.
  • Using 1-cyclobutylmethyl-4,5-dibromo-1H-1,2,3-triazole:
    • Yield: 70%.

These examples demonstrate the efficiency of the Grignard/carboxylation approach for related 1-substituted triazole carboxylic acids, suggesting similar yields can be expected for the 1-(4-butylphenyl) derivative.

Alternative Synthetic Approaches

While the above method is the most detailed and industrially viable, other approaches to synthesize related triazole carboxylic acids include:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : This "click chemistry" method involves reacting 4-butylphenyl azide with propiolic acid or derivatives under copper catalysis to form the triazole ring directly with the carboxylic acid at C4. This method is efficient for related compounds but less documented specifically for the 1-(4-butylphenyl) derivative.

  • One-pot click chemistry methods : These involve reacting substituted azides with alkynes in the presence of copper catalysts and bases in solvents like DMF at low temperatures, yielding triazole carboxylates with high purity and yields.

However, these methods are more commonly applied to triazole derivatives with piperazine or piperidine substituents rather than simple 4-butylphenyl substitution.

Analytical and Purification Considerations

  • Phase separation and extraction : After carboxylation, acidification and extraction with organic solvents such as ethyl acetate are critical for isolating the acid product.
  • Drying agents : Anhydrous magnesium sulfate or sodium sulfate are used to remove residual water.
  • Crystallization : Cooling the concentrated solution to near 0°C facilitates crystallization of the pure acid.
  • Methylation step : Methyl iodide treatment helps convert carboxylic acid impurities to methyl esters, aiding purification by differential solubility.

Summary Table of Preparation Method

Process Stage Reagents Conditions Purpose Outcome
Starting material 1-(4-butylphenyl)-4,5-dibromo-1H-1,2,3-triazole Dissolution in THF/METHF, cooling Prepare reactive intermediate Ready for Grignard reaction
Grignard reaction Isopropylmagnesium chloride −78°C to 0°C, 0.5–2 h Replace one bromine with MgCl 1-(4-butylphenyl)-4-bromo-1H-1,2,3-triazole
Alcohol quench Low alcohol (e.g., methyl alcohol) Added after Grignard reaction Quench intermediate Stabilizes intermediate
Second Grignard + CO₂ Isopropylmagnesium chloride-lithium chloride composite + CO₂ −30°C to 25°C, 0.5–2 h + 5–30 min CO₂ Carboxylation at C4 Crude triazole carboxylic acid mixture
Acidification & Extraction HCl, ethyl acetate pH 1–5, RT Isolate acid Crude acid mixture
Methylation K₂CO₃ + methyl iodide 0–80°C, 5–48 h Purification by ester formation Methyl ester intermediates
Final crystallization Cooling to 0°C 0°C, crystallization Isolate pure acid Pure this compound

Q & A

Q. What are the optimal synthetic routes for 1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Huisgen 1,3-dipolar cycloaddition. For this compound:

Precursor Preparation : React 4-butylphenyl azide with a propiolic acid derivative under controlled conditions.

Cycloaddition : Optimize solvent (e.g., DMF or THF), temperature (60–80°C), and catalyst loading (CuI or CuSO₄/sodium ascorbate) to maximize yield .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize by-products like regioisomers .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Combine analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Verify the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and butylphenyl substituents (δ 0.8–2.5 ppm for aliphatic protons) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane). Carboxylic acid groups enhance solubility in basic aqueous buffers (pH >7) .
  • Stability :
    • Thermal : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
    • Photochemical : Store in amber vials under inert atmosphere to prevent UV-induced degradation .

Advanced Research Questions

Q. How can computational chemistry predict reaction mechanisms involving this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for reactions (e.g., nucleophilic substitutions at the triazole ring) .
  • Molecular Dynamics (MD) : Simulate solvent effects and conformational flexibility to optimize reaction conditions .
  • Software : Gaussian, ORCA, or GAMESS for energy minimization; VMD for visualization .

Q. What strategies resolve contradictions in bioactivity data across different assays?

Methodological Answer:

  • Assay Design : Standardize protocols (e.g., cell lines, incubation times) to reduce variability.
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and assess statistical significance .
  • Orthogonal Assays : Cross-validate results with enzymatic assays (e.g., fluorescence-based) and cellular viability tests (MTT assay) .

Q. How can researchers design derivatives to enhance target specificity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Modify substituents (e.g., butyl chain length, carboxylic acid bioisosteres) to assess impact on binding affinity .
    • Use X-ray crystallography or cryo-EM to identify key interactions with biological targets .
  • Click Chemistry : Introduce functional groups (e.g., fluorophores) via CuAAC for imaging or targeting studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(4-Butylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

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